ETHYL 2-(ALLYLAMINO)-4-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-1,3-THIAZOLE-5-CARBOXYLATE
Overview
Description
ETHYL 2-(ALLYLAMINO)-4-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a thiazole ring, a pyridyl group, and various functional groups such as cyano, methyl, and trifluoromethyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(ALLYLAMINO)-4-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the formation of the thiazole ring, followed by the introduction of the pyridyl group and other functional groups. Common reagents used in these reactions include thionyl chloride, allylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(ALLYLAMINO)-4-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may find use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-(ALLYLAMINO)-4-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-1,3-THIAZOLE-5-CARBOXYLATE depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(ALLYLAMINO)-4-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-1,3-THIAZOLE-5-CARBOXYLATE: can be compared with other thiazole derivatives, pyridyl compounds, and molecules containing similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
ethyl 4-[[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]-2-(prop-2-enylamino)-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O2S2/c1-4-6-23-17-24-12(14(29-17)16(26)27-5-2)9-28-15-11(8-22)10(3)7-13(25-15)18(19,20)21/h4,7H,1,5-6,9H2,2-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYKGGMSLCSZDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NCC=C)CSC2=C(C(=CC(=N2)C(F)(F)F)C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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